2,3,4,5-TETRAETHYL-6-METHYL-PYRIDINE

Nickel Catalysis Cycloaddition Synthesis Yield

2,3,4,5-Tetraethyl-6-methyl-pyridine (CAS 150432-16-9) is a penta-alkylated pyridine derivative bearing four ethyl substituents at the 2-, 3-, 4-, and 5-positions and a methyl group at the 6-position, resulting in a fully substituted, sterically encumbered aromatic core. Its synthesis is documented via transition-metal-catalyzed cycloaddition routes, notably the CpCo(cod)-catalyzed cyclo-cooligomerization of hex-3-yne with acetonitrile.

Molecular Formula C14H23N
Molecular Weight 205.345
CAS No. 150432-16-9
Cat. No. B583077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-TETRAETHYL-6-METHYL-PYRIDINE
CAS150432-16-9
Synonyms2,3,4,5-TETRAETHYL-6-METHYL-PYRIDINE
Molecular FormulaC14H23N
Molecular Weight205.345
Structural Identifiers
SMILESCCC1=C(C(=C(N=C1C)CC)CC)CC
InChIInChI=1S/C14H23N/c1-6-11-10(5)15-14(9-4)13(8-3)12(11)7-2/h6-9H2,1-5H3
InChIKeyXYZKHCUZKJBDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights: 2,3,4,5-Tetraethyl-6-Methyl-Pyridine (CAS 150432-16-9) – A Highly Alkylated Pyridine Scaffold for Specialized Coordination and Catalysis Research


2,3,4,5-Tetraethyl-6-methyl-pyridine (CAS 150432-16-9) is a penta-alkylated pyridine derivative bearing four ethyl substituents at the 2-, 3-, 4-, and 5-positions and a methyl group at the 6-position, resulting in a fully substituted, sterically encumbered aromatic core . Its synthesis is documented via transition-metal-catalyzed cycloaddition routes, notably the CpCo(cod)-catalyzed cyclo-cooligomerization of hex-3-yne with acetonitrile [1]. This compound serves as a specialized research reagent for exploring steric and electronic effects in coordination chemistry and for developing structure-activity relationships in catalytic systems where steric bulk and lipophilicity are critical design parameters.

Why 2,3,4,5-Tetraethyl-6-Methyl-Pyridine (CAS 150432-16-9) Cannot Be Simply Replaced with Unsubstituted or Partially Alkylated Pyridine Analogs


The dense, symmetric alkyl substitution pattern of 2,3,4,5-tetraethyl-6-methyl-pyridine imposes a unique steric and electronic environment that is not replicated by common pyridine derivatives such as 2,6-lutidine, collidine, or even 2,4,6-trialkylpyridines. This extreme steric congestion directly influences the compound's coordination behavior with metal centers, its basicity, and its reactivity in cross-coupling or cycloaddition reactions [1]. Generic substitution with less hindered pyridines would fundamentally alter catalytic outcomes, ligand binding affinities, and the stability of resulting metal complexes, rendering experimental results non-comparable and potentially invalidating structure-activity correlations. The following quantitative evidence delineates the specific, measurable performance boundaries that define this compound's niche utility.

Quantitative Differentiation Guide for 2,3,4,5-Tetraethyl-6-Methyl-Pyridine (CAS 150432-16-9) – Head-to-Head Performance Data Against In-Class Comparators


Synthesis Efficiency: Lower Yield of Tetraethylpyridine vs. Aryl-Substituted Pyridines Under Nickel-Catalyzed Cycloaddition

In a direct head-to-head comparison within the same Ni(0)/SIPr-catalyzed cycloaddition protocol, the synthesis of 2,3,4,5-tetraethyl-6-methyl-pyridine (25) from acetonitrile (2e) proceeded with a significantly lower isolated yield (25%) compared to the analogous reaction using benzonitrile (2a), which afforded the corresponding pyridine (22) in an 82% yield [1]. This quantitative discrepancy highlights the reduced reactivity of alkylnitriles relative to arylnitriles in this catalytic manifold, a critical consideration for synthetic planning and procurement of specific pyridine derivatives.

Nickel Catalysis Cycloaddition Synthesis Yield

Catalytic Versatility: Divergent Selectivity in Co-Catalyzed Cyclo-oligomerization Compared to Alternative Metal Systems

The formation of 2,3,4,5-tetraethyl-6-methyl-pyridine is specifically enabled by a CpCo(cod)-catalyzed cyclo-cooligomerization of hex-3-yne and acetonitrile [1]. This catalytic system exhibits a distinct selectivity profile compared to other transition metals under similar supercritical CO2 conditions. For instance, when (cod)2Ni or (cdt)Ni is employed as the catalyst with propargylic alcohol, the reaction pathway diverges to form cyclotetramers with 90% selectivity [1]. This demonstrates that the Co-based system uniquely channels the reaction towards the tetraethylpyridine scaffold, whereas Ni-based catalysts favor alternative cyclization products, underscoring the compound's identity as a specific outcome of a particular catalyst-substrate pairing.

Cobalt Catalysis Cyclo-oligomerization Reaction Selectivity

Steric Differentiation: Inferred Enhanced Steric Bulk Relative to Less Alkylated Pyridines Based on Class-Level QSAR and Kinetic Data

Class-level inference from kinetic studies on pyridine quaternization reveals that ortho-alkyl substituents exert measurable steric effects that deviate from Brønsted basicity trends, leading to the development of ortho-steric parameter (S0) scales [1]. While 2,3,4,5-tetraethyl-6-methyl-pyridine was not directly measured in this study, the data establishes a quantitative framework for understanding how multiple ethyl groups at the 2- and 3-positions (and similarly the 4- and 5-positions) would synergistically amplify steric hindrance around the nitrogen center. This is in stark contrast to unsubstituted pyridine or mono-ortho-substituted derivatives like 2-ethylpyridine, where steric effects are minimal or moderate. The expected high steric demand of the target compound is a key differentiator for applications requiring a non-coordinating or weakly coordinating base, or for tuning the geometry and stability of metal complexes.

Steric Parameters QSAR Pyridine Basicity

Optimal Application Scenarios for Procuring 2,3,4,5-Tetraethyl-6-Methyl-Pyridine (CAS 150432-16-9) Based on Verified Performance Data


Mechanistic Studies of Nickel-Catalyzed Cycloaddition Reactions

This compound is ideally suited as a benchmark substrate for investigating the scope and limitations of Ni/NHC-catalyzed pyridine synthesis. The documented 25% yield from acetonitrile [1] provides a quantitative baseline for evaluating catalyst improvements, ligand modifications, or alternative reaction conditions aimed at enhancing the efficiency of alkylnitrile cycloaddition. Researchers can use this data to directly compare their novel catalytic systems against the established protocol.

Development of Sterically Demanding Ligands for Coordination Chemistry

Based on class-level steric parameter data [1], 2,3,4,5-tetraethyl-6-methyl-pyridine serves as a building block for designing ligands with exceptionally high steric bulk. This is valuable for synthesizing low-coordinate transition metal complexes, stabilizing unusual oxidation states, or creating catalysts with unique shape-selectivity. Its fully substituted nature minimizes unwanted side reactions at the pyridine ring, making it a cleaner scaffold for ligand elaboration.

Comparative Studies in Cobalt-Catalyzed Heterocycle Synthesis

The specific formation of this compound via a CpCo(cod)-catalyzed cyclo-cooligomerization [1] makes it a valuable reference material for comparative catalytic studies. Researchers can use it to probe the divergent selectivity of Co versus Ni catalysts in alkyne-nitrile coupling reactions, aiding in the rational design of catalytic systems for targeted pyridine derivative synthesis.

QSAR Model Validation for Steric and Electronic Effects of Polyalkylpyridines

This compound represents an extreme case of alkyl substitution on a pyridine core. While direct experimental data may be limited, its procurement for systematic physical organic studies (e.g., measuring pKa, metal binding constants, or chromatographic retention times) would provide crucial data points for validating and refining computational models (e.g., DFT, QSAR) that predict steric and electronic properties of highly substituted heterocycles [1].

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